4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The compound 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic molecule featuring a triazolone core fused with a dihydrotriazole ring. Key structural elements include:
- 2-Methoxyethyl substituent: Likely increases solubility and modulates pharmacokinetics.
- Piperidin-3-yl moiety: Facilitates conformational flexibility and interactions with biological targets.
- 5-Methyl-1-phenylpyrazole-4-carbonyl group: Introduces aromatic and hydrogen-bonding capabilities, critical for target binding.
Triazolone derivatives are prominent in agrochemicals and pharmaceuticals due to their versatile bioactivity.
Properties
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-17-21(15-25-30(17)20-8-4-3-5-9-20)23(31)27-12-6-7-18(16-27)22-26-28(13-14-33-2)24(32)29(22)19-10-11-19/h3-5,8-9,15,18-19H,6-7,10-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXFXPWZJBLKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C(=O)N4C5CC5)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, including the formation of the cyclopropyl group, the attachment of the methoxyethyl group, and the incorporation of the pyrazole ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups.
Scientific Research Applications
4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as its effects on specific enzymes or receptors. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in specific biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence: Triazolone vs. Triazolinone vs. Triazinone: The triazolone core (target compound) and triazolinone (carfentrazone-ethyl) are associated with herbicidal activity, while triazinones () often exhibit antimicrobial properties . The presence of a dihydrotriazole ring in the target compound may enhance stability compared to non-fused analogues.
Substituent Effects: Cyclopropyl vs. Ethyl Ester: The cyclopropyl group in the target compound likely improves oxidative stability compared to the ethyl ester in carfentrazone-ethyl, which is prone to hydrolysis .
Synthetic Complexity :
- The target compound requires multi-step synthesis, including pyrazole-carbonyl coupling and triazolone ring formation, similar to methods in and . Carfentrazone-ethyl, in contrast, is synthesized via simpler esterification .
Structural Validation :
- Crystallographic analysis using SHELX software (e.g., SHELXL) is critical for confirming the stereochemistry of complex heterocycles like the target compound, as demonstrated in other studies .
Research Implications
- Agrochemical Potential: The structural resemblance to carfentrazone-ethyl suggests the target compound could act as a protoporphyrinogen oxidase (PPO) inhibitor, a common herbicidal mechanism for triazolones .
- Drug Development : The piperidine and pyrazole-carbonyl groups may enable CNS or antimicrobial applications, warranting further in vitro testing.
- Synthetic Optimization : Modular synthesis routes (e.g., coupling pyrazole precursors with triazolone intermediates) could streamline production .
Biological Activity
The compound 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic molecule notable for its diverse biological activities. Its structure includes a triazole ring and a piperidine moiety, which suggest potential interactions with various biological targets. This article reviews the biological activities associated with this compound, highlighting its pharmacological properties and mechanisms of action.
Structural Characteristics
The compound features several key structural components:
- Cyclopropyl group : A three-membered carbon ring that may influence the compound's reactivity and binding properties.
- Piperidine moiety : A six-membered ring containing nitrogen that is known for its role in drug design.
- Triazole ring : This five-membered ring containing three nitrogen atoms is significant for its biological interactions.
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this triazole derivative exhibit antimicrobial properties. The presence of the pyrazole moiety has been linked to various pharmacological effects:
- Inhibition of bacterial growth : Similar compounds have shown effectiveness against bacteria such as E. coli and S. aureus, with some derivatives demonstrating significant antimicrobial activity .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | E. coli | High |
| Compound B | S. aureus | Moderate |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by research indicating that pyrazole derivatives can inhibit pro-inflammatory cytokines:
- Studies have shown that certain pyrazole derivatives inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are crucial mediators in inflammatory processes .
Anticancer Activity
Research into related compounds has revealed anticancer properties, particularly through the inhibition of specific cellular pathways:
- For example, some derivatives have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes and Receptors : The triazole and piperidine rings facilitate interactions with various enzymes and receptors, modulating their activity.
- Inhibition of Key Pathways : By inhibiting critical pathways involved in inflammation and cancer cell proliferation, the compound can exert therapeutic effects.
Case Studies
Several case studies highlight the biological activities of similar compounds:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. Results indicated promising anti-inflammatory effects comparable to standard drugs like dexamethasone .
- Antimicrobial Testing : Compounds were tested against multiple bacterial strains, showing varying levels of efficacy based on structural modifications. The presence of a piperidine moiety was found to enhance antimicrobial activity significantly .
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Identify substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; triazolone carbonyl at ~170 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 506.2345 for C₂₄H₂₈N₇O₃) .
- IR Spectroscopy : Validate carbonyl stretches (1650–1750 cm⁻¹ for triazolone and pyrazole amide) .
Advanced: How can researchers design SAR studies to evaluate the role of the cyclopropyl group in target binding?
Q. Methodological Answer :
- Analog synthesis : Replace cyclopropyl with other substituents (e.g., tert-butyl, phenyl) via Suzuki-Miyaura cross-coupling .
- Binding assays : Test analogs against crystallographically validated targets (e.g., carbonic anhydrase IX; PDB ID 3IAI) .
- Computational analysis : Compare ligand-receptor interaction energies (ΔG) using molecular mechanics/generalized Born surface area (MM/GBSA) .
Advanced: What methodologies identify potential off-target interactions of this compound?
Q. Methodological Answer :
- Proteome-wide docking : Use SwissDock or Schrödinger’s Glide to screen against human protein databases .
- Kinase profiling : Employ a kinase inhibitor library (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Thermal shift assays : Monitor protein thermal stability changes (ΔTm) in the presence of the compound .
Basic: How can researchers troubleshoot low solubility during in vitro assays?
Q. Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) or β-cyclodextrin inclusion complexes .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the methoxyethyl moiety .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Q. Methodological Answer :
- CRISPR-Cas9 knockout : Delete putative targets (e.g., carbonic anhydrase genes) in cell lines and assess compound efficacy .
- Photoaffinity labeling : Incorporate a diazirine group into the molecule to crosslink with binding proteins, followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
